1,2,3,5-tetrahydro-4H-cyclopenta[c]quinolin-4-one
Description
Properties
IUPAC Name |
1,2,3,5-tetrahydrocyclopenta[c]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-12-10-6-3-5-8(10)9-4-1-2-7-11(9)13-12/h1-2,4,7H,3,5-6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTENSGGVNTZUPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=O)NC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,5-tetrahydro-4H-cyclopenta[c]quinolin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aniline derivatives with cyclopentanone in the presence of a suitable catalyst . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1,2,3,5-Tetrahydro-4H-cyclopenta[c]quinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce tetrahydroquinoline derivatives .
Scientific Research Applications
1,2,3,5-Tetrahydro-4H-cyclopenta[c]quinolin-4-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 1,2,3,5-tetrahydro-4H-cyclopenta[c]quinolin-4-one involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been identified as retinoid X receptor (RXR) agonists, which can modulate gene expression and influence metabolic pathways . This makes it a potential candidate for the treatment of metabolic disorders such as diabetes and hypercholesterolemia .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physical, and synthetic differences between 1,2,3,5-tetrahydro-4H-cyclopenta[c]quinolin-4-one and related compounds:
Key Observations:
Structural Variations: Furoquinolinones (e.g., 8a, 8c): Feature a furan ring fused to the quinoline core, leading to higher melting points (117–215°C) compared to cyclopenta analogs. The phenyl or methyl substituents in these derivatives enhance stability and alter fragmentation patterns in EIMS . The cyclopenta[c] fusion introduces steric constraints, as seen in the resistance of compound 6 to further reactions . Pyrrolo vs. Cyclopenta: Pyroquilon’s pyrrolo ring system (C₁₁H₁₁NO) results in a lower molecular weight and distinct reactivity compared to cyclopenta-fused quinolones .
Synthetic Pathways: Furoquinolinones are synthesized via cyclization or Pechmann reactions , while cyclopenta derivatives often require multi-step protocols, such as copper-catalyzed Ugi adduct transformations .
Spectral Signatures: All compounds exhibit strong IR absorption near 1650–1665 cm⁻¹, characteristic of the quinolin-4-one carbonyl group. EIMS fragmentation patterns (e.g., M⁺ peaks and phenyl/pentyl losses) reflect substituent effects .
Reactivity: Substituents significantly influence reactivity. For example, compound 6 (with methyl and phenyl groups) shows stability under harsh conditions, whereas furoquinolinones undergo predictable fragmentation .
Research Implications
The diversity in synthetic routes and physicochemical properties among these compounds highlights the tunability of quinoline-based scaffolds. Cyclopenta derivatives offer unique steric and electronic profiles for drug discovery, while furoquinolinones serve as robust intermediates. Further studies on this compound should prioritize elucidating its spectral data and biological activity to expand its applications.
Biological Activity
1,2,3,5-Tetrahydro-4H-cyclopenta[c]quinolin-4-one (CAS No. 4514-03-8) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and mechanisms of action based on recent research findings.
- Molecular Formula : C12H11NO
- Molecular Weight : 185.22 g/mol
- Structure : The compound features a cyclopentaquinoline core which is significant for its biological interactions.
Synthesis
The synthesis of this compound typically involves the cyclization of aniline derivatives with cyclopentanone under specific catalytic conditions. Various synthetic routes have been explored to optimize yield and purity, including the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography .
Antimicrobial Properties
Recent studies indicate that this compound exhibits notable antimicrobial activity. For instance:
- In vitro studies demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Anticancer Activity
This compound has also been investigated for its anticancer properties:
- Cytotoxicity Studies : Research has shown that derivatives of this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The cytotoxic effects are attributed to the compound's ability to intercalate DNA and inhibit topoisomerase II activity .
- Case Study : A study involving novel derivatives revealed that modifications to the cyclopentaquinoline structure could enhance cytotoxicity against specific cancer types .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Receptor Interaction : The compound acts as an agonist for the retinoid X receptor (RXR), influencing gene expression related to metabolic pathways .
- Enzyme Inhibition : It inhibits key enzymes involved in cellular processes such as DNA replication and repair .
- Cell Cycle Arrest : Studies have indicated that this compound can induce cell cycle arrest in cancer cells, thereby preventing proliferation .
Data Summary
Q & A
Q. What are the standard synthetic routes for 1,2,3,5-tetrahydro-4H-cyclopenta[c]quinolin-4-one, and how can reaction yields be optimized?
The synthesis typically involves cyclocondensation or multi-step heterocyclic ring formation. For example, intermediates like 3-(2-hydroxyethyl)-5-methyl derivatives are prepared via refluxing with reagents such as LiAlH₄ in THF, followed by chlorination with SOCl₂ in CHCl₃ . Yields (8–23%) are often low due to steric hindrance or competing side reactions; optimization may involve solvent polarity adjustments (e.g., benzene vs. ethyl acetate) or temperature control during recrystallization .
Q. How are structural and purity characteristics validated for this compound?
Key methods include:
- Melting Point Analysis : Sharp ranges (e.g., 220–226°C for derivatives) confirm crystallinity .
- Spectroscopy :
Q. What safety protocols are recommended for handling this compound?
While specific toxicity data for this derivative is limited, structurally similar pyrroloquinolinones (e.g., pyroquilon) show LD₅₀ >4000 mg/kg in rodents. Standard precautions include:
- Using PPE (gloves, goggles) and working in a fume hood.
- Storing at 2–8°C in airtight containers to prevent degradation .
Advanced Research Questions
Q. How can discrepancies in elemental analysis data be resolved during characterization?
Observed mismatches (e.g., C: 73.12% experimental vs. 73.22% calculated) often stem from incomplete purification or solvent retention. Solutions include:
Q. What strategies are effective for modifying the cyclopentaquinolinone core to enhance bioactivity?
Functionalization at positions 3 and 5 is critical:
- Substituent Effects : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at position 3 improves metabolic stability .
- Ring Expansion : Adding fused heterocycles (e.g., triazolo groups) increases binding affinity, as seen in RIOK2 inhibitors like CQ211 .
- Selective Demethylation : Using TMS-I selectively removes methyl groups without disrupting the core structure .
Q. How do reaction conditions influence the regioselectivity of cyclopentaquinolinone derivatives?
- Solvent Polarity : Polar aprotic solvents (THF, DMF) favor nucleophilic attack at the carbonyl carbon, while non-polar solvents (benzene) stabilize intermediates for cyclization .
- Temperature : Lower temperatures (0–5°C) reduce side reactions in multi-step syntheses, improving regioselectivity .
Data Contradictions and Troubleshooting
Q. Why do mass spectrometry (EIMS) fragments vary across derivatives despite similar core structures?
Fragmentation patterns depend on substituent stability:
- Methyl Derivatives : Dominant [M⁺] peaks (e.g., m/z 213 for 5-methyl-furoquinolinone) with minor fragments (m/z 184, 170) from methyl loss .
- Phenyl Derivatives : Increased fragmentation (e.g., m/z 275 → 246, 232) due to benzylic cleavage . Contradictions in relative intensities (e.g., m/z 77 abundance) may reflect ionization efficiency differences .
Q. How can low yields in thioxo-imidazoquinolinone syntheses be mitigated?
Yields <10% (e.g., compound 7b) result from:
- Side Reactions : Thiol group oxidation or dimerization. Adding antioxidants (e.g., BHT) or inert atmospheres (N₂) suppresses this .
- Catalyst Optimization : Transition metal catalysts (e.g., Pd/C) enhance cyclization efficiency .
Methodological Tables
Q. Table 1. Representative Analytical Data for Cyclopentaquinolinone Derivatives
| Compound | Melting Point (°C) | IR (cm⁻¹) | ¹H NMR Key Signals (δ, ppm) | Yield (%) |
|---|---|---|---|---|
| 6d (Thioxo derivative) | 220–226 | 1660 (C=O) | 1.2 (s, 3H, CH₃) | 9 |
| 8a (Furoquinolinone) | 117–119 | 2986, 1660 | 2.5 (s, 3H, CH₃) | 47 |
| CQ211 (Triazolo) | N/A | N/A | 7.8–8.1 (m, Ar-H) | ≥98% HPLC |
Q. Table 2. Toxicity Profile of Structural Analogues
| Compound | LD₅₀ (Oral, Rat) | Key Hazards |
|---|---|---|
| Pyroquilon | >4000 mg/kg | Low acute toxicity |
| CQ211 | Not reported | DMSO solubility limited |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
